molecular formula C11H14ClN B8627126 2-(4-Chloro-3-methylphenyl)pyrrolidine CAS No. 298690-86-5

2-(4-Chloro-3-methylphenyl)pyrrolidine

Cat. No.: B8627126
CAS No.: 298690-86-5
M. Wt: 195.69 g/mol
InChI Key: UBQOYOWWVWPKJE-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring a 4-chloro-3-methylphenyl substituent at the 2-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding.

Key physicochemical properties inferred from structurally related compounds include:

  • Molecular formula: Likely C₁₁H₁₃ClN (approximate molecular weight: 194.68 g/mol).
  • Spectroscopic features: Expected IR peaks for N-H stretching (~3350–3470 cm⁻¹), aromatic C-H stretching (~3020–3040 cm⁻¹), and C-Cl stretching (~700–750 cm⁻¹) .
  • Melting point: Estimated range of 250–300°C based on similar halogenated pyrrolidine derivatives .

Properties

CAS No.

298690-86-5

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-(4-chloro-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3

InChI Key

UBQOYOWWVWPKJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCN2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents on the phenyl ring significantly impact melting points, solubility, and molecular interactions. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹)
2-(4-Chloro-3-methylphenyl)pyrrolidine 4-Cl, 3-CH₃ ~194.68 250–300 (estimated) 3350–3470 (N-H), 3020–3040 (C-H), 700–750 (C-Cl)
Q2 () -NO₂, -CN, -C=O 497 278–282 2183 (-CN), 1672 (C=O), 3479 (N-H)
Q12 () -CH₃ (multiple) 509 288–292 2201 (-CN), 1668 (C=O), 3371 (N-H)
3-(4-Chloro-2-methyl-phenoxy)-pyrrolidine () 4-Cl, 2-CH₃ Not specified Not reported Likely similar N-H and C-Cl stretches

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in Q2) increase polarity and melting points compared to electron-donating groups (e.g., -CH₃) .
  • Halogen position : The 3-CH₃ in the target compound vs. 2-CH₃ in may alter steric hindrance and crystal packing, affecting solubility .

Spectroscopic Differences

  • Nitrogen-containing groups : Compounds with -CN (e.g., Q2, Q12) exhibit strong IR stretches at ~2180–2200 cm⁻¹, absent in the target compound .
  • Aromatic systems: The target compound’s 1H NMR would show distinct aromatic proton shifts (δ ~7.19–7.78 ppm) similar to Q13 () but without signals from -NO₂ or -OCH₃ groups .

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